7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C18H15FN6O and its molecular weight is 350.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Pyrimidine derivatives, which this compound is a part of, have been known to exhibit a range of pharmacological effects including anti-inflammatory . They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Pyrimidine derivatives have been shown to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that the compound may interact with its targets by binding to them and inhibiting their function, leading to a decrease in the production of these inflammatory mediators.
Biochemical Pathways
The compound likely affects the biochemical pathways related to inflammation. By inhibiting the expression and activities of certain vital inflammatory mediators, it can potentially disrupt the signaling pathways that lead to inflammation . The downstream effects of this disruption could include a reduction in inflammation and associated symptoms.
Result of Action
The result of the compound’s action is likely a reduction in inflammation due to its potential anti-inflammatory effects . On a molecular level, this could involve a decrease in the production of inflammatory mediators. On a cellular level, this could result in a decrease in the inflammatory response of cells.
Biochemical Analysis
Biochemical Properties
7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide plays a significant role in various biochemical reactions. This compound interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase and thymidylate synthase . These interactions can lead to the inhibition or activation of these enzymes, thereby affecting the overall metabolic pathways in which they are involved.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the activity of key signaling molecules such as protein kinases and transcription factors, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by affecting the flux of metabolites through various metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Alternatively, it may activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can result in significant changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, which may differ from its short-term effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as the modulation of specific biochemical pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, including pyrimidine metabolism . This compound interacts with enzymes and cofactors that play key roles in these pathways, influencing the levels of various metabolites. For example, it may affect the synthesis and degradation of nucleotides, which are essential for DNA and RNA synthesis. These interactions can have significant implications for cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function . This compound can be transported across cell membranes by specific transporters and may bind to certain proteins that facilitate its distribution. Its localization within different cellular compartments can influence its interactions with target biomolecules and its overall efficacy.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function . This compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. Understanding its subcellular localization is essential for elucidating its mechanism of action.
Properties
IUPAC Name |
7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O/c1-11-15(17(26)21-14-5-3-2-4-6-14)16(12-7-9-13(19)10-8-12)25-18(20-11)22-23-24-25/h2-10,16H,1H3,(H,21,26)(H,20,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDMZQZPZMYINL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.